molecular formula C4H10ClN B13480886 1-chloro-N-methylpropan-2-amine

1-chloro-N-methylpropan-2-amine

Cat. No.: B13480886
M. Wt: 107.58 g/mol
InChI Key: VYTMOKLIWOBZCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-chloropropan-2-yl)(methyl)amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features a chlorine atom attached to the second carbon of a propane chain, with a methyl group attached to the nitrogen atom. Its structure can be represented as CH₃CH(Cl)CH₂NHCH₃.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-chloropropan-2-yl)(methyl)amine can be achieved through several methods. One common approach involves the nucleophilic substitution of 1-chloropropane with methylamine. The reaction typically occurs under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:

CH3CH2CH2Cl+CH3NH2CH3CH(Cl)CH2NHCH3+HCl\text{CH}_3\text{CH}_2\text{CH}_2\text{Cl} + \text{CH}_3\text{NH}_2 \rightarrow \text{CH}_3\text{CH}(\text{Cl})\text{CH}_2\text{NHCH}_3 + \text{HCl} CH3​CH2​CH2​Cl+CH3​NH2​→CH3​CH(Cl)CH2​NHCH3​+HCl

Industrial Production Methods

In an industrial setting, the production of (1-chloropropan-2-yl)(methyl)amine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

(1-chloropropan-2-yl)(methyl)amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, cyanide ions, or ammonia.

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into primary or secondary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed

    Nucleophilic Substitution: Products include alcohols, nitriles, or amines depending on the nucleophile used.

    Oxidation: Products include amides or nitriles.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

(1-chloropropan-2-yl)(methyl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of (1-chloropropan-2-yl)(methyl)amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a substrate or inhibitor, affecting the activity of specific enzymes or signaling pathways. The presence of the chlorine atom and the amine group allows it to participate in various biochemical reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-chloropropan-2-amine: Similar structure but lacks the methyl group on the nitrogen atom.

    N-methyl-1-chloropropan-2-amine: Similar structure but with different positioning of the chlorine atom.

    2-chloropropan-1-amine: Similar structure but with the chlorine atom on the first carbon.

Uniqueness

(1-chloropropan-2-yl)(methyl)amine is unique due to the specific positioning of the chlorine atom and the methyl group on the nitrogen atom. This configuration imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C4H10ClN

Molecular Weight

107.58 g/mol

IUPAC Name

1-chloro-N-methylpropan-2-amine

InChI

InChI=1S/C4H10ClN/c1-4(3-5)6-2/h4,6H,3H2,1-2H3

InChI Key

VYTMOKLIWOBZCH-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.